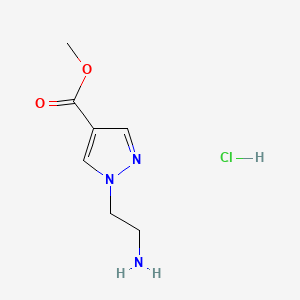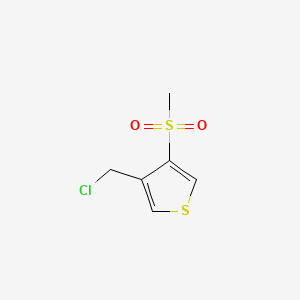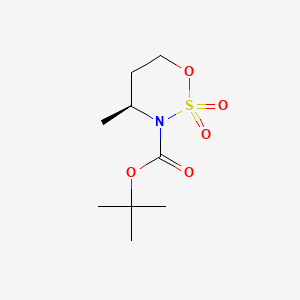
2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid, also known as 3-difluoromethyl-2-methoxyacetic acid (DFMMA), is an organic compound with a molecular weight of 219.17 g/mol. It is a colorless liquid with a faint odor. DFMMA is a versatile organic reagent used in a variety of synthetic reactions and has been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
DFMMA has been studied extensively for its potential applications in scientific research. It has been used in a variety of synthetic reactions, such as the synthesis of fluorinated compounds, peptides, and carbohydrates. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, DFMMA has been used to study the mechanism of action of various enzymes and proteins.
Wirkmechanismus
DFMMA acts as an inhibitor of certain enzymes and proteins. It binds to the active sites of these enzymes and proteins, blocking their activity. This inhibition can be reversible or irreversible, depending on the enzyme or protein in question.
Biochemical and Physiological Effects
DFMMA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as lipases and cytochrome P450 enzymes. Additionally, DFMMA has been found to inhibit the growth of certain bacteria and fungi. It has also been observed to have an effect on the metabolism of certain drugs, as well as on the absorption of certain nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
DFMMA is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time. Additionally, it is non-toxic and has a low boiling point, making it ideal for use in laboratory experiments. However, it is important to note that DFMMA is a highly reactive compound and must be handled with care. It is also important to note that DFMMA can be toxic to humans if ingested in large quantities.
Zukünftige Richtungen
DFMMA has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, its ability to inhibit the activity of certain enzymes and proteins makes it a potential target for drug development. In the future, DFMMA may also be used in the development of new diagnostic tools and therapies. Additionally, further research is needed to better understand the biochemical and physiological effects of DFMMA and how it can be used to improve human health.
Synthesemethoden
DFMMA is synthesized by the reaction of 2-methoxyacetic acid with 3,3-difluorocyclopentene. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, at a temperature of approximately 80°C. The reaction proceeds in a single step, with the formation of the desired product, DFMMA, in high yield.
Eigenschaften
IUPAC Name |
2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-13-6(7(11)12)5-2-3-8(9,10)4-5/h5-6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRBOPHGGYRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)



![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)




![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)

![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)
